molecular formula C22H18BrCl2N3O2S2 B5133663 N-[4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide;hydrobromide

N-[4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide;hydrobromide

Cat. No.: B5133663
M. Wt: 571.3 g/mol
InChI Key: RZBYKPIXAYCWJN-UHFFFAOYSA-N
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Description

N-[4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide;hydrobromide is a complex organic compound that features a combination of dichloroaniline, thiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of 3,5-dichloroaniline: This is achieved by chlorinating aniline under controlled conditions.

    Synthesis of thiazole ring: The thiazole ring is synthesized by reacting 3,5-dichloroaniline with appropriate thioamide precursors.

    Coupling reactions: The thiazole derivative is then coupled with 4-methylbenzenesulfonamide under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thiazole moieties.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

N-[4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate cellular pathways and molecular interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloroaniline group may inhibit enzyme activity, while the thiazole ring can interact with DNA or proteins, leading to various biological effects. The sulfonamide group is known for its antimicrobial properties, disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Compounds with similar thiazole rings, used in various pharmaceutical applications.

    Sulfonamides: A class of compounds known for their antimicrobial properties.

Properties

IUPAC Name

N-[4-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylbenzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S2.BrH/c1-14-2-8-20(9-3-14)31(28,29)27-18-6-4-15(5-7-18)21-13-30-22(26-21)25-19-11-16(23)10-17(24)12-19;/h2-13,27H,1H3,(H,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBYKPIXAYCWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=CC(=C4)Cl)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrCl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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